molecular formula C6H10N2O2 B2402937 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine CAS No. 2504166-72-5

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine

Katalognummer: B2402937
CAS-Nummer: 2504166-72-5
Molekulargewicht: 142.158
InChI-Schlüssel: IVKJUVACJPYRCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine is a chemical compound that belongs to the class of azaspirocycles. It is a bicyclic compound consisting of a spiro-linked seven-membered ring system that has a nitrogen and a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine typically involves the formation of the spirocyclic ring system through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of starting materials that contain the necessary functional groups to form the spirocyclic structure. Common reagents and conditions used in these reactions include:

    Cyclization reactions: These reactions are often used to form the spirocyclic ring system. They may involve the use of catalysts and specific reaction conditions to promote the formation of the desired product.

    Amine functionalization: The introduction of the amine group into the molecule is a key step in the synthesis. This can be achieved through various methods, such as reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to ensure high yields and purity of the final product. Additionally, considerations for cost-effectiveness and environmental impact would be important in the development of industrial production methods.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, which can be used to oxidize the compound.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride, which can be used to reduce the compound.

    Catalysts: Various catalysts can be used to promote specific reactions, such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: There is potential for this compound to be used in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets in a novel way.

    Industry: The compound may have applications in various industrial processes, such as in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine will depend on its specific application. In general, the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, which can result in various biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine can be compared with other similar compounds, such as:

    Azaspirocycles: These compounds share the spirocyclic structure with a nitrogen atom. They may have similar chemical properties and reactivity.

    Spirocyclic amines: These compounds have a spirocyclic structure with an amine group. They may have similar applications in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can result in unique chemical and biological properties.

Eigenschaften

IUPAC Name

2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-2-5-1-6(10-8-5)3-9-4-6/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKJUVACJPYRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC12COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.